molecular formula C10H11O2- B1236764 2,4,6-Trimethylbenzoate

2,4,6-Trimethylbenzoate

Cat. No. B1236764
M. Wt: 163.19 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethylbenzoate is a trimethylbenzoate in which the three methyl substituents are located at positions 2, 4 and 6. It derives from a benzoate. It is a conjugate base of a 2,4,6-trimethylbenzoic acid.

Scientific Research Applications

Synthesis and Optimization

  • 2,4,6-Trimethylbenzoic acid has been synthesized through the carboxylation of mesitylene in a carbon dioxide–AlCl3 system, achieving high yields at specific reaction conditions (Zang Yangling, 2007).
  • A one-step synthesis method for 2,4,6-Trimethylbenzoic acid was developed, focusing on post-treatment technologies to achieve high purity and yield (J. Xing, Y. Zhang, L. Liu, 2011).

Chemical Reactions and Properties

  • The influence of microwave irradiation on the esterification rate of 2,4,6-trimethylbenzoic acid with 2-propanol was investigated, providing insights into reaction kinetics and optimal conditions for ester formation (K. Raner, C. R. Strauss, 1992).
  • Research on the spectral and thermal properties of rare earth complexes with 2,4,6-trimethylbenzoic acid revealed insights into their IR spectra, solubility, and thermal decomposition, contributing to our understanding of these complexes’ stability and reactivity (W. Brzyska, 2000).
  • Studies on the preparation of 2,4,6-trimethylbenzoyl chloride from 2,4,6-trimethylbenzoic acid expanded the understanding of reaction variables like reactant ratio and temperature, optimizing the yield of the product (Hu Yong-ling, 2007).

Environmental and Spectroscopic Applications

  • In an environmental context, trimethylbenzoic acids, including the 2,4,6-variant, were studied as metabolite signatures in an aquifer contaminated with jet fuel hydrocarbons, illustrating their role in understanding biogeochemical evolution and hydrocarbon degradation (J. Namocatcat et al., 2003).
  • The electron spin resonance study of 2,4,6-trimethylbenzoate radical anions provided valuable information on their molecular structure, particularly the planarity of these hindered molecules (C. Sieiro et al., 1987).

properties

Product Name

2,4,6-Trimethylbenzoate

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

2,4,6-trimethylbenzoate

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)/p-1

InChI Key

FFFIRKXTFQCCKJ-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)C(=O)[O-])C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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